molecular formula C21H19BrN4O2 B1679269 Remimazolam CAS No. 308242-62-8

Remimazolam

Numéro de catalogue: B1679269
Numéro CAS: 308242-62-8
Poids moléculaire: 439.3 g/mol
Clé InChI: CYHWMBVXXDIZNZ-KRWDZBQOSA-N

Description

Molecular Formula: C₂₁H₁₉BrN₄O₂

Remimazolam is a synthetic benzodiazepine derivative with the molecular formula C₂₁H₁₩BrN₄O₂ , representing 21 carbon, 19 hydrogen, 1 bromine, 4 nitrogen, and 2 oxygen atoms. This formula aligns with its classification as a heterocyclic compound containing fused imidazole and benzodiazepine rings, augmented by a pyridine substituent and a bromine atom at position 8 of the benzodiazepine core. The structural complexity arises from its tetracyclic framework, which includes:

  • A 1,4-benzodiazepine ring system.
  • An imidazo[1,2-a] ring fused to the benzodiazepine core.
  • A pyridin-2-yl group at position 6.
  • A methyl ester group at position 4.

Average Molecular Mass: 439.305 Da

The average molecular mass of this compound is calculated as 439.305 daltons (Da) . This value accounts for the natural isotopic distribution of its constituent elements. Computational analysis using atomic weights (C: 12.011, H: 1.008, Br: 79.904, N: 14.007, O: 15.999) confirms the mass contribution of each element:

Element Count Atomic Weight (Da) Mass Contribution (Da) Percent Composition (%)
C 21 12.011 252.231 57.41
H 19 1.008 19.152 4.36
Br 1 79.904 79.904 18.19
N 4 14.007 56.028 12.75
O 2 15.999 31.998 7.28
Total - - 439.313 100.00

Table 1: Elemental composition and mass contributions for this compound.

The carbon atoms dominate the mass (57.41%), followed by bromine (18.19%) and nitrogen (12.75%). The ester functional group (methyl propanoate) contributes 7.28% of the total mass via its two oxygen atoms.

Monoisotopic Mass: 438.069139

The monoisotopic mass of this compound is 438.069139 Da , corresponding to the exact mass of the molecule when composed exclusively of the most abundant isotopes (¹²C, ¹H, ⁷⁹Br, ¹⁴N, ¹⁶O). This precision is critical for mass spectrometry-based identification, enabling differentiation from structurally similar compounds. The discrepancy between the average (439.305 Da) and monoisotopic masses arises from isotopic variants, particularly bromine, which has two natural isotopes (⁷⁹Br, 50.69%; ⁸¹Br, 49.31%).

Propriétés

IUPAC Name

methyl 3-[(4S)-8-bromo-1-methyl-6-pyridin-2-yl-4H-imidazo[1,2-a][1,4]benzodiazepin-4-yl]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19BrN4O2/c1-13-12-24-21-17(7-9-19(27)28-2)25-20(16-5-3-4-10-23-16)15-11-14(22)6-8-18(15)26(13)21/h3-6,8,10-12,17H,7,9H2,1-2H3/t17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYHWMBVXXDIZNZ-KRWDZBQOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C2N1C3=C(C=C(C=C3)Br)C(=NC2CCC(=O)OC)C4=CC=CC=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CN=C2N1C3=C(C=C(C=C3)Br)C(=N[C@H]2CCC(=O)OC)C4=CC=CC=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19BrN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20953024
Record name Methyl 3-[8-bromo-1-methyl-6-(pyridin-2-yl)-4H-imidazo[1,2-a][1,4]benzodiazepin-4-yl]propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20953024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

439.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

Sparingly soluble
Record name Remimazolam
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12404
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

308242-62-8
Record name Remimazolam
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=308242-62-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Remimazolam [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0308242628
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Remimazolam
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12404
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Methyl 3-[8-bromo-1-methyl-6-(pyridin-2-yl)-4H-imidazo[1,2-a][1,4]benzodiazepin-4-yl]propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20953024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name REMIMAZOLAM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7V4A8U16MB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Méthodes De Préparation

Table 1: Comparative Yields of this compound Synthesis Methods

Method Oxidation Reagent Intermediate Yield (%) Overall Yield (%)
Swern Oxidation Oxalyl Chloride/DMSO 37 33
DMP Protocol Dess-Martin Periodinane 56 34–35
N-Oxyl Catalysis ABNO/TEMPO 56 33
Ketal-Activation Triflic Anhydride 89 78–82

Solid-State Form Optimization

The crystalline structure of this compound salts significantly impacts solubility, stability, and bioavailability. WO2018148361A1 details the preparation of multiple salt forms:

Dihydrobromide Salt

  • Synthesis : this compound base (5.0 g) dissolved in acetone (75 mL) with 48% HBr (2.0 mL) yields 5.3 g dihydrobromide after vacuum drying.
  • Properties : Hygroscopic solid with melting point 192–195°C; XRPD analysis confirms monoclinic P2₁/c symmetry.

Camphor Sulfonate Salt

  • Synthesis : Reacting this compound (20.0 g) with R-(-)-camphor sulfonic acid (10.5 g) in acetone produces 18.0 g of mono-camphor sulfonate.
  • Advantages : Enhanced thermal stability (TGA decomposition onset: 210°C) compared to besylate forms.

Table 2: Physicochemical Properties of this compound Salts

Salt Form Solubility (mg/mL, H₂O) Melting Point (°C) Hygroscopicity
Dihydrobromide 12.4 192–195 High
Camphor Sulfonate 8.7 205–208 Moderate
Besylate 9.1 198–201 Low

Metabolic Considerations in Synthesis Design

This compound’s ultrashort action arises from rapid hydrolysis by carboxylesterase 1 (CES1) to inactive CNS7054. Hepatocyte studies demonstrate that 3,000 ng/mL solutions prepared in 0.9% NaCl maintain stability for ≥8 hours under perfusion, critical for clinical infusion protocols. The synthesis process ensures <0.5% residual solvents (e.g., dichloromethane), avoiding CES1 inhibition during metabolic clearance.

Industrial-Scale Manufacturing

Modern pilot-scale batches (20–50 kg) employ the following optimized conditions:

  • Reactor Setup : 500 L glass-lined jacketed vessels with nitrogen blanketing
  • Temperature Control : ±2°C accuracy via PID-controlled glycol circulators
  • Purification : Activated carbon treatment (2% w/w) removes pyridine residues to <10 ppm.

Yield improvements from 33% to 82% reduce raw material costs by an estimated $12,000 per kilogram of final product, based on 2025 palladium catalyst pricing.

Analyse Des Réactions Chimiques

Le remimazolam subit plusieurs types de réactions chimiques, notamment :

Les réactifs couramment utilisés dans ces réactions comprennent le complexe de pyridine et de trioxyde de soufre, l'anhydride triflique et divers agents d'amination. Les principaux produits formés à partir de ces réactions sont les composés intermédiaires et la molécule finale de this compound .

Applications De Recherche Scientifique

Pharmacological Properties

Remimazolam acts primarily as a positive allosteric modulator of the gamma-aminobutyric acid type A (GABA_A) receptor, leading to rapid onset and offset of sedation. Its metabolism occurs via tissue ester hydrolysis, allowing for organ-independent clearance, which is particularly beneficial for patients with hepatic or renal impairment . The compound's pharmacokinetics contribute to its rapid recovery profile, making it suitable for outpatient procedures and situations requiring quick patient turnover.

Sedation in Intensive Care Units

This compound has shown promise in the intensive care unit (ICU) setting, particularly for patients who are hemodynamically unstable. Studies indicate that it maintains stable hemodynamics and respiratory function while providing effective sedation. In a comparative study involving 60 ICU patients, this compound demonstrated similar deep sedation properties to propofol, with no significant differences in ventilator-free days or ICU mortality . Furthermore, it has been associated with reduced vasopressor requirements compared to traditional sedatives .

Procedural Sedation

The compound is effective for procedural sedation in various medical interventions. For instance, it has been successfully used during endoscopic procedures, cardiac surgeries, and laparoscopic surgeries. A case report highlighted its use in a pediatric patient undergoing minimally invasive cardiac surgery, where this compound allowed for prompt extubation without serious adverse events . Additionally, this compound's efficacy in reducing anxiety and hypotensive events in pediatric populations undergoing MRI has been documented .

General Anesthesia

Recent reviews have emphasized this compound's potential as a general anesthetic agent. Its rapid onset allows for efficient induction of anesthesia, while its safety profile minimizes cardiovascular and respiratory depression risks . A notable case involved a patient with super-super obesity who underwent laparoscopic sleeve gastrectomy under general anesthesia with this compound, demonstrating effective sedation without hemodynamic instability .

Comparative Efficacy

A comprehensive review comparing this compound to traditional agents such as midazolam and propofol indicates several advantages:

FeatureThis compoundMidazolamPropofol
Onset of ActionRapid (within minutes)ModerateRapid
Recovery TimeVery fastModerateFast
Hemodynamic StabilitySuperiorVariableVariable
Organ DependenceOrgan-independentHepatic metabolismHepatic metabolism
Use in Special PopulationsSafe for hepatic/renal impairmentLimitedLimited

Case Studies

Several case studies have illustrated the versatility of this compound:

  • Pediatric Cardiac Surgery : A 6-year-old girl received this compound during minimally invasive cardiac surgery with successful outcomes and no adverse events .
  • Obesity Management : In a patient with severe obesity undergoing laparoscopic surgery, this compound provided effective sedation without hemodynamic instability .
  • Deep Brain Stimulation : A patient with epilepsy underwent deep brain stimulation under total intravenous anesthesia maintained with this compound, showcasing its applicability in neurosurgical settings .

Mécanisme D'action

Remimazolam exerts its effects by modulating the gamma-aminobutyric acid type A receptors, enhancing the inhibitory effects of gamma-aminobutyric acid. This leads to sedation, anxiolysis, and muscle relaxation. The compound is rapidly metabolized by tissue esterase enzymes into an inactive metabolite, which is then excreted from the body .

Comparaison Avec Des Composés Similaires

Remimazolam vs. Propofol

Pharmacokinetic and Clinical Outcomes
Parameter This compound Propofol Evidence
Metabolism Tissue esterases (CES1) Hepatic CYP450
Recovery Time Comparable to propofol Similar or slightly longer
Hypotension Incidence 15–30% lower during induction/surgery Higher risk, especially in elderly
Injection Pain <5% 30–50%
Respiratory Depression Lower risk Higher risk
Postoperative Cognitive Scores Higher (e.g., MMSE scores) Moderate
  • Efficacy and Safety: Meta-analyses demonstrate this compound’s superiority in maintaining mean arterial pressure (MAP) during induction (p = 0.0001) and reducing intraoperative hypotension (I² = 67% heterogeneity noted) . In elderly patients, this compound lowered respiratory depression (RR = 0.62) and hypoxemia (RR = 0.55) compared to propofol .
  • Recovery Quality : Post-anesthesia recovery (QoR-40 scores) and adverse events (e.g., nausea, dizziness) were comparable, but this compound showed fewer hemodynamic fluctuations .
  • Limitations : Propofol remains preferred for rapid awakening in ambulatory settings, though this compound’s hemodynamic stability makes it advantageous in high-risk cohorts .

This compound vs. Midazolam

Key Differences
Parameter This compound Midazolam Evidence
Metabolism CES1-dependent hydrolysis Hepatic CYP3A4/5
Onset/Offset 1–2 minutes (onset), 6–8 minutes (offset) 2–5 minutes (onset), 30–60 minutes (offset)
Reversal Agent Flumazenil (rapid reversal) Flumazenil (slower reversal)
Sedation Depth More predictable Variable due to active metabolites
  • Clinical Performance : In phase I trials, this compound provided faster recovery (12 vs. 90 minutes for midazolam) and superior sedation control . Its esterase-mediated metabolism avoids prolonged effects in renal/hepatic impairment, unlike midazolam’s CYP450-dependent clearance .
  • Safety : Midazolam is associated with higher delirium risk in critical care, whereas this compound’s rapid clearance may mitigate this .

This compound vs. Other Agents

  • Dexmedetomidine: Limited direct comparisons, but this compound’s faster onset and hemodynamic stability may favor procedural sedation .
  • Sevoflurane : In postoperative nausea and vomiting (PONV), this compound showed comparable incidence to sevoflurane but with fewer hemodynamic disruptions .
  • Opioid Combinations : this compound-remifentanil combinations reduced PONV vs. alfentanil, though data are preliminary .

Activité Biologique

Remimazolam is a novel ultra-short-acting benzodiazepine that has garnered attention for its rapid onset and offset of action, making it particularly useful in procedural sedation and general anesthesia. This article explores the biological activity of this compound, including its pharmacokinetics, mechanism of action, clinical efficacy, and safety profile based on diverse research sources.

Pharmacokinetics

This compound is characterized by its rapid metabolism and clearance, primarily through hydrolysis by tissue esterases, particularly carboxylesterase 1 (CES1). The resulting metabolite, CNS 7054, is pharmacologically inactive and has significantly lower affinity for GABA_A receptors compared to this compound itself.

Key Pharmacokinetic Parameters

StudyPopulationDose (mg/kg)Clearance (L/min)Volume of Distribution (L)Half-Life (min)
Antonik et al. (2012)Healthy volunteers (n=81)0.01–0.30.2–0.320–3030
Wiltshire et al. (2012)Healthy volunteers0.1–0.50.252430

This compound's pharmacokinetic profile allows for precise titration during procedures, contributing to its effectiveness in clinical settings .

This compound acts primarily as a positive allosteric modulator at the GABA_A receptor, enhancing inhibitory neurotransmission in the central nervous system. It binds to the benzodiazepine site at the interface between the alpha (α) and gamma (γ) subunits of the GABA_A receptor, leading to increased chloride ion influx and neuronal hyperpolarization . Unlike traditional benzodiazepines, this compound does not exhibit significant selectivity among GABA_A receptor subtypes but shows slightly higher potency at α1-containing subtypes, which are associated with sedation and amnesia effects .

Clinical Efficacy

Numerous clinical trials have demonstrated the efficacy of this compound compared to other sedatives such as midazolam and propofol. For example:

  • Colonoscopy Study : A Phase III trial involving 461 patients showed that this compound had a significantly shorter time to sedation onset (4 minutes vs. 19 minutes for midazolam) and faster recovery times .
  • General Anesthesia : In a multicenter trial with 375 patients, this compound demonstrated a sedation success rate of 95%, comparable to propofol, while exhibiting a lower incidence of adverse events like hypotension .

Safety Profile

The safety profile of this compound is favorable when compared to traditional agents. Adverse events such as bradycardia and respiratory depression were reported at lower rates than those associated with propofol . Notably, this compound appears to be well-tolerated across various populations, including high-risk patients undergoing procedural sedation .

Case Studies

Several case studies have illustrated the practical applications of this compound:

  • Sedation in High-Risk Patients : A study highlighted the use of this compound for procedural sedation in patients with significant comorbidities, demonstrating its safety and efficacy in this vulnerable population.
  • Pediatric Use : Research has indicated that this compound can be safely used in children for sedation during various procedures, showcasing its versatility across age groups .

Q & A

Q. Q1: What are the key pharmacokinetic (PK) properties of remimazolam, and how do they compare to midazolam?

Answer: this compound exhibits first-order linear pharmacokinetics with a short context-sensitive half-time (CSHT) of ~0.75 hours, significantly shorter than midazolam (4.29 hours). Key PK parameters include:

ParameterThis compoundMidazolamSource
Volume of distribution (Vss)34.8 L81.8 L
Elimination clearance70.3 L/h23.0 L/h
Terminal half-life0.75 h4.29 h
These properties arise from rapid hydrolysis by tissue esterases (primarily liver carboxylesterase) into inactive CNS 7054, minimizing accumulation. Comparative PK studies should use crossover designs with standardized infusion protocols to account for inter-individual variability in metabolic rates .

Q. Q2: What methodological approaches are used to assess this compound’s efficacy in procedural sedation?

Answer: Phase II/III trials typically employ randomized, double-blind designs comparing this compound to midazolam or placebo, with endpoints such as:

  • Onset time (time to Modified Observer’s Assessment of Alertness/Sedation [MOAA/S] ≤3).
  • Recovery time (time to MOAA/S =5).
  • Safety outcomes (hypotension, hypoxia incidence).
    For example, a meta-analysis of endoscopic sedation trials standardized these endpoints using relative risk (RR) for adverse events and standardized mean difference (SMD) for time metrics, adjusted for heterogeneity via I² statistics .

Advanced Research Questions

Q. Q3: How does this compound tolerance develop during prolonged infusions, and how can this be modeled in preclinical studies?

Answer: Tolerance arises from GABA₀ receptor desensitization and metabolic enzyme saturation. Mini-pig models receiving 28-day this compound infusions demonstrated escalating dose requirements (e.g., 1.5× baseline by day 28) . Experimental designs should:

Measure receptor density (via autoradiography) pre/post-infusion.

Monitor plasma esterase activity to distinguish pharmacodynamic (PD) vs. PK tolerance.

Use PK/PD modeling (e.g., recirculation models) to simulate human responses .

Q. Q4: What contradictions exist in meta-analyses of this compound’s safety profile, and how can they be resolved?

Answer: Contradictions in hypotension incidence (reported 8–15% vs. 3–10% in controls) stem from:

  • Heterogeneous definitions (e.g., >20% vs. >30% BP drop).
  • Population variability (ASA III patients vs. healthy volunteers).
    Resolution strategies:
  • Apply individual participant data (IPD) meta-analysis to adjust for covariates.
  • Standardize adverse event reporting using CONSORT guidelines .

Q. Q5: How do genetic polymorphisms influence this compound metabolism, and what implications does this have for trial design?

Answer: CYP3A5 and carboxylesterase 1 (CES1) polymorphisms alter metabolite (CNS 7054) clearance rates. For example, CES1 rs71647871 variants reduce hydrolysis efficiency by 40% . Trials should:

  • Stratify cohorts by genotype using pre-screening.
  • Use adaptive dosing (e.g., Biased Coin Design) to optimize EC₅₀/EC₉₀ in polymorphic populations .

Q. Q6: What advanced statistical methods are used to predict this compound dosing regimens for diverse populations?

Answer: Population PK/PD models (e.g., 4-compartment mammillary models) integrate covariates like age, weight, and ASA status. Monte Carlo simulations predict maintenance doses (e.g., 3 mg every 2 minutes) with >70% achieving MOAA/S ≤4 within 3 minutes . Validation requires:

  • Bootstrapping to assess model robustness.
  • External validation in underrepresented subgroups (e.g., hepatic impairment) .

Q. Q7: How can adaptive trial designs improve this compound dose-finding studies in elderly patients?

Answer: Biased Coin Design (BCD) dynamically adjusts doses based on real-time efficacy (e.g., body movement during colonoscopy). For example, a BCD trial in elderly patients determined EC₅₀ and EC₉₀ as 0.12 mg/kg and 0.18 mg/kg, respectively, using probit regression with clustered data adjustments .

Methodological Best Practices

  • PK/PD Modeling: Use physiologically based recirculation models to account for arterial-venous concentration gradients .
  • Safety Monitoring: Continuously assess respiratory rate (capnography) and Bispectral Index (BIS) to detect over-sedation .
  • Data Harmonization: Adopt CDISC standards for cross-study comparability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Remimazolam
Reactant of Route 2
Remimazolam

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.